1-Phenyl-4-tert-butyl-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-tert-butyl-1-cyclohexene is an organic compound with the molecular formula C16H22. It is characterized by a cyclohexene ring substituted with a phenyl group and a tert-butyl group.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-tert-butyl-1-cyclohexene typically involves the reaction of cyclohexene with phenyl and tert-butyl substituents under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-4-tert-butyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions can occur, especially at the phenyl ring, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-tert-butyl-cyclohexanone, while reduction can produce 1-phenyl-4-tert-butylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-tert-butyl-1-cyclohexene has several applications in scientific research:
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: The compound’s derivatives are explored for their pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism by which 1-Phenyl-4-tert-butyl-1-cyclohexene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized product. The steric effects of the tert-butyl group play a significant role in determining the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-tert-butyl-1-cyclohexene can be compared with other similar compounds such as:
1-Phenyl-1-cyclohexene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylcyclohexene: Lacks the phenyl group, affecting its chemical reactivity and applications.
1-tert-Butyl-1-cyclohexene: Similar in structure but without the phenyl group, leading to different conformational preferences and reactivity.
Eigenschaften
Molekularformel |
C16H22 |
---|---|
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C16H22/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3 |
InChI-Schlüssel |
HQZGESZABVXWDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.